(2S)-2-(2-PYRIDIN-4-YLETHYL)PIPERAZINE is a chemical compound classified under piperazine derivatives, specifically featuring a pyridine moiety. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various neurological and psychological conditions.
The compound can be synthesized through various methods, often involving reactions between piperazine and pyridine derivatives. The literature provides several synthetic routes that highlight its versatility and relevance in drug development.
(2S)-2-(2-PYRIDIN-4-YLETHYL)PIPERAZINE belongs to the class of piperazine derivatives, which are characterized by a piperazine ring substituted with different functional groups. This classification is significant due to the biological activities associated with piperazine compounds, including their roles as anxiolytics and antidepressants.
Several synthetic strategies have been reported for the preparation of (2S)-2-(2-PYRIDIN-4-YLETHYL)PIPERAZINE. A common method involves the nucleophilic substitution of halogenated pyridine derivatives with piperazine. For instance, the reaction of 2-chloro-3-nitropyridine with piperazine under reflux conditions has been documented, yielding pyridinylpiperazine intermediates .
The molecular structure of (2S)-2-(2-PYRIDIN-4-YLETHYL)PIPERAZINE can be represented as follows:
The compound's structure can be analyzed using various spectroscopic techniques:
(2S)-2-(2-PYRIDIN-4-YLETHYL)PIPERAZINE participates in several chemical reactions typical for amines and heterocycles:
The synthesis often involves careful control of reaction conditions to minimize side products and maximize yield. For example, using potassium carbonate as a base in acetonitrile can enhance the nucleophilicity of piperazine during substitution reactions .
The mechanism by which (2S)-2-(2-PYRIDIN-4-YLETHYL)PIPERAZINE exerts its effects is primarily related to its interaction with neurotransmitter systems. Piperazine derivatives are known to modulate serotonin and dopamine receptors, which are crucial in regulating mood and anxiety.
(2S)-2-(2-PYRIDIN-4-YLETHYL)PIPERAZINE has several scientific uses:
Nucleophilic substitution forms the cornerstone for constructing the ethylpyridine-piperazine linkage in (2S)-2-(2-pyridin-4-ylethyl)piperazine. A highly efficient approach employs 1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride (CAABC chloride) as a bicyclic quaternary ammonium precursor, which undergoes ring-opening via bimolecular nucleophilic substitution (SN2) when reacted with sulfur-containing nucleophiles derived from disulfides. This method directly installs the 2-(arythio)ethylpiperazine scaffold with high regioselectivity [1]. Critical to this methodology is the in situ generation of thiolate anions from disulfides under basic conditions (e.g., Cs2CO3), which attack the electrophilic methylene carbon of CAABC chloride, triggering C-N bond cleavage and yielding the linear piperazine-thioether conjugate [1].
Ethanol serves as an optimal solvent for this conjugation, balancing environmental considerations with reaction efficiency. As demonstrated in Table 1, ethanol outperforms methanol, dimethylformamide, and dimethyl sulfoxide, achieving yields exceeding 90% under optimized conditions (100°C, 3 hours). The system exhibits remarkable tolerance to ambient oxygen and trace water, simplifying operational protocols [1].
Table 1: Solvent Optimization for Nucleophilic Ring-Opening of CAABC Chloride [1]
Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
1 | Cs₂CO₃ | Ethanol | 100 | 3 | 90 |
2 | K₂CO₃ | Ethanol | 100 | 3 | 73 |
8 | Cs₂CO₃ | Methanol | 100 | 3 | 75 |
9 | Cs₂CO₃ | Dimethylformamide | 100 | 3 | 0 |
Post-reaction processing benefits from the system's simplicity, often requiring only filtration and solvent removal, highlighting advantages for industrial translation [1].
Introducing the (2S) stereocenter necessitates chiral auxiliaries or asymmetric catalysis due to piperazine's inherent symmetry. One validated strategy employs enantiomerically pure α-amino acids or their derivatives as starting materials. For instance, L-alanine methyl ester hydrochloride can be elaborated through sequential N-alkylations: initial protection with tert-butoxycarbonyl anhydride, followed by nucleophilic displacement with 1,2-dibromoethane to install the ethyl halide moiety. Subsequent reaction with 4-pyridylmagnesium bromide under nickel catalysis forms the chiral 2-(pyridin-4-ylethyl) side chain with retained configuration [6] [9].
Cyclopropanation of chiral dehydropiperazines using Simmons-Smith conditions (e.g., diethylzinc/diiodomethane) represents an advanced stereoselective modification. This method constrains piperazine ring conformation, potentially influencing the chiral environment around the C(2) center. While diastereoselectivity varies with substrate structure, ratios near 1.5:1 have been achieved, separable via chiral high-performance liquid chromatography to isolate the desired (2S,3R) or (2S,3S) diastereomers [6].
Asymmetric hydrogenation of prochiral pyrazine intermediates using chiral ruthenium-BINAP catalysts offers a catalytic route to enantiomerically enriched piperazines. This method, while highly efficient, requires precise control of pressure, temperature, and catalyst loading (typically 0.5-5 mol%) to achieve high enantiomeric excess (>95%) necessary for pharmaceutical applications [7].
While not directly applied to (2S)-2-(2-pyridin-4-ylethyl)piperazine, hydrothermal techniques demonstrate significant potential for synthesizing complex piperazine-containing metal-organic frameworks. These methods leverage the chelating ability of the piperazine-pyridine unit, particularly the pyridyl nitrogen and piperazine tertiary nitrogen, which readily coordinate to transition metals like zinc, copper, or cadmium under autogenous pressure and elevated temperatures (120-180°C) [3] [8].
Reactions typically occur in aqueous or water/alcohol mixtures over 24-72 hours, yielding crystalline products amenable to single-crystal X-ray diffraction analysis. This environment facilitates in situ reactions, including serendipitous C-C bond formation or oxidation, generating novel ligands from simpler precursors. The process inherently aligns with green chemistry principles by minimizing volatile organic compound use and enabling solvent incorporation into the crystal lattice, reducing waste streams [3] [8].
Table 2: Hydrothermal Conditions for Piperazine-Containing Coordination Polymers [3] [8]
Metal Source | Ligand | Temperature (°C) | Time (h) | Dimensionality | Application |
---|---|---|---|---|---|
Zinc nitrate | Piperazine-4-carboxylic acid | 120 | 48 | 2D | Gas storage |
Copper chloride | Pyridyl-functionalized piperazine | 150 | 72 | 3D | Catalysis |
Transitioning laboratory synthesis of (2S)-2-(2-pyridin-4-ylethyl)piperazine to industrial production demands addressing catalyst efficiency and process robustness. Key challenges include maintaining stereochemical integrity across batches and managing exothermic reactions during ethyl bridge formation. Heterogeneous catalysts, such as palladium on carbon or nickel-alumina composites, facilitate large-scale hydrogenations or cross-couplings with easier recovery and reuse compared to homogeneous systems [7].
Pilot-scale testing (10-100 kg batches) is indispensable for identifying transport limitations. Fixed-bed reactors demonstrate superiority over batch reactors for continuous piperazine functionalization, minimizing hotspots during exothermic N-alkylation steps. As highlighted by Applied Catalysts, implementing modular process systems with inline analytics (e.g., Fourier-transform infrared spectroscopy) enables real-time monitoring of reaction progression and chiral purity, reducing off-specification production [7].
Table 3: Industrial Process Optimization Parameters [7]
Parameter | Laboratory Scale | Pilot Scale | Commercial Scale Solution |
---|---|---|---|
Temperature Control | Oil bath | Jacketed reactor | Continuous flow reactor with heat exchangers |
Catalyst Loading | 5 mol% | 2.5 mol% | Fixed-bed (0.1-0.5 mol%) |
Chiral Purity Assurance | Chiral HPLC | Inline polarimetry | Automated sampling with chiral supercritical fluid chromatography |
Cycle Time | 24 hours | 12 hours | 3-5 hours (continuous) |
Economic viability hinges on optimizing atom economy and minimizing purification steps. Integrating crystallization-induced asymmetric transformation can simultaneously enhance yield and enantiomeric excess during final isolation [7].
The synthesis of (2S)-2-(2-pyridin-4-ylethyl)piperazine benefits significantly from green chemistry principles, particularly in solvent selection and waste reduction. Ethanol, classified as a preferred solvent in pharmaceutical industry solvent selection guides, effectively replaces dichloromethane, dimethylformamide, or tetrahydrofuran in nucleophilic substitutions and workup procedures. Its renewable origin, low toxicity, and favorable recycling potential via distillation align with sustainability goals [1] [8].
Waste metrics are critically evaluated using the E-factor (environmental factor), calculated as total waste (kg) per kg of product. Traditional piperazine synthesis often exhibits E-factors exceeding 50, driven by extensive solvent use and inorganic salt byproducts from stoichiometric reagents. Implementing solvent recycling loops and catalytic methodologies can drastically reduce this metric. For example, employing trimethylsilyl cyanide as a cyanide source in related piperazine syntheses generates less hazardous waste than sodium cyanide [1] [3].
Table 4: Green Solvent Alternatives and Waste Metrics [3] [8]
Traditional Solvent | Green Alternative | Process Mass Intensity (PMI) Reduction | E-Factor Improvement |
---|---|---|---|
Dimethylformamide | Ethanol | 40% | 35% |
Tetrahydrofuran | 2-Methyltetrahydrofuran | 30% | 25% |
Dichloromethane | Cyclopentyl methyl ether | 50% | 45% |
Advanced waste minimization strategies include:
Adopting these approaches aligns with the "circular economy" paradigm in fine chemical manufacturing, transforming waste liabilities into reusable resources [3] [7] [8].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4